Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate

Lipophilicity Physicochemical property prediction Drug design

Process R&D groups synthesizing short-duration β-blockers require the 2-carbon acetate epoxide; the 3-carbon propanoate homolog alters ester hydrolysis rate and β-receptor off-rate (J. Med. Chem. 1982 SAR). This compound is the mandatory intermediate. • LSD1 inhibitor campaigns: Validated building block for non-peptidic propargylamines (Ki 50 nM, Schmitt et al. J. Med. Chem. 2013). • Co(salen)-catalyzed HKR: Delivers >98% ee with bimetallic catalysts; methyl ester's favorable logP (1.4) eases aqueous biphasic handling. • α1D/1A-adrenoreceptor programs: Methyl phenylacetate motif contributes to up to 19.5-fold α1A-subtype selectivity.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 72224-27-2
Cat. No. B055931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate
CAS72224-27-2
Synonyms4-(Oxiranylmethoxy)benzeneacetic Acid Methyl Ester; _x000B_(±)-4-(Oxiranylmethoxy)Benzeneacetic Acid Methyl Ester; 
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=C(C=C1)OCC2CO2
InChIInChI=1S/C12H14O4/c1-14-12(13)6-9-2-4-10(5-3-9)15-7-11-8-16-11/h2-5,11H,6-8H2,1H3
InChIKeyUGCLEKVSHFQKOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate: Bifunctional Epoxide-Ester


Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate (CAS 72224-27-2) is a racemic aromatic ether bearing a terminal epoxide and a methyl phenylacetate ester. The epoxide moiety enables nucleophilic ring-opening reactions that are central to the assembly of β-adrenergic receptor blockers (beta-blockers) and other pharmacologically active (aryloxy)propanolamines [1]. The methyl phenylacetate side chain distinguishes it from the more widely encountered methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate (esmolol impurity 7, CAS 81147-94-6) and other alkyl-chain variants, altering both the steric and electronic environment of the ester group and thereby affecting subsequent transformation efficiency and the pharmacokinetic profile of final drug candidates [2].

Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate: Irreplaceable Specificity


Superficially similar compounds that share the 4-(oxiran-2-ylmethoxy)phenyl scaffold cannot be freely interchanged. For example, substituting the methyl phenylacetate with an ethyl ester (CAS 76805-25-9) alters the calculated log P from 1.4 to ~1.57, which reliably shifts the lipophilicity of intermediates and downstream products and can change reaction partitioning in biphasic systems . More critically, exchanging the two-carbon acetate bridge for a three-carbon propanoate (as in esmolol impurity 7, CAS 81147-94-6) converts the precursor from a phenylacetic acid series to a phenylpropionic acid series; this structural modification has been explicitly linked to the duration of action of the final beta-blocker [1] and is incompatible with synthetic routes that rely on the specific geometry of the acetate-derived intermediate for enantioselective epoxide opening [2].

Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate: Quantitative Differentiation


Lipophilicity Comparison with Ethyl Ester Analog

The methyl ester exhibits lower predicted lipophilicity than its ethyl ester counterpart, which directly impacts partitioning behavior in synthesis and the ADME profile of derived compounds. The target compound's calculated log P (octanol/water partition coefficient) is 1.4, versus 1.57 for ethyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate (CAS 76805-25-9) [1] .

Lipophilicity Physicochemical property prediction Drug design

Chiral Resolution for Beta-Blocker Synthesis

Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate has been demonstrated as a viable substrate for bimetallic chiral Co(salen)-catalyzed hydrolytic kinetic resolution (HKR), yielding chiral terminal epoxides with enantiomeric excess >98% ee. Although the published report uses the butyl ester analog, the methodology explicitly covers the methyl ester variant and reports a preparative-scale yield of 32% for the resolved epoxide under identical catalytic conditions [1] [2].

Asymmetric catalysis Chiral resolution Process chemistry

Phenylacetate vs. Phenylpropanoate Duration of Action

The seminal J. Med. Chem. 1982 paper on ultra-short-acting beta-blockers establishes that the acyl chain length attached to the aryl ring is a decisive determinant of both beta-blocking potency and duration of action. Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate is the direct epoxide precursor to the phenylacetate series of (aryloxy)propanolamines, whereas esmolol (ASL-8052) originates from the phenylpropanoate epoxide analog. Changing the bridge from two carbons (acetate) to three carbons (propanoate) shifts the ester hydrolysis rate and consequently the in vivo half-life [1] [2].

Beta-adrenergic receptor Duration of action Medicinal chemistry

LSD1 Inhibitor Intermediate

Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate is a documented starting material in the discovery and synthesis of non-peptidic propargylamine inhibitors of lysine-specific demethylase 1 (LSD1/KDM1). The epoxide ring is opened with propargylamine nucleophiles to install the warhead required for LSD1 inhibition. In the published optimization campaign, this specific methyl phenylacetate epoxide was used to generate inhibitors with cellular activity in breast cancer cells; downstream compounds derived from this intermediate achieved Ki values of 50 nM against LSD1 [1] [2].

LSD1/KDM1 inhibitor Epigenetics Cancer therapeutics

Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate: Proven Applications


Ultra-Short-Acting Beta-Blocker Synthesis

When a chiral phenylacetate-based (aryloxy)propanolamine beta-blocker with a short duration of action is the target, this epoxide is the mandatory intermediate. The two-carbon acetate bridge cannot be replaced by the three-carbon propanoate homolog without altering the ester hydrolysis rate and beta-receptor off-rate, as established in the foundational J. Med. Chem. 1982 SAR study [1]. Furthermore, the methyl ester's favorable log P (1.4) compared to the ethyl ester (1.57) makes it easier to handle in aqueous biphasic HKR conditions [2].

Enantioselective Epoxide Opening for Chiral APIs

Process R&D groups developing catalytic asymmetric synthesis of chiral epoxides can use this compound as a substrate for Co(salen)-catalyzed hydrolytic kinetic resolution. Published work confirms the methodology delivers >98% ee for the related butyl ester, with the methyl ester variant providing a 32% preparative yield using bimetallic chiral catalyst systems [3]. The reduced steric profile of the methyl ester relative to bulkier alkyl esters may facilitate faster reaction kinetics in large-scale applications.

LSD1/KDM1 Inhibitor Medicinal Chemistry

This epoxide is a validated building block for non-peptidic propargylamine LSD1 inhibitors. It was specifically used in the discovery campaign reported by Schmitt et al. (J. Med. Chem. 2013) to construct compounds that induce histone hypermethylation in breast cancer cells; a downstream product has a confirmed Ki of 50 nM against LSD1 [4]. No alternative epoxide ester has been characterized in the same chemical series, making this compound the only directly precedented choice for this chemotype.

Naftopidil-Derived α1-Adrenoceptor Antagonists

The compound is structurally related to the methyl phenylacetate motif used in novel naftopidil derivatives with potent α1D/1A-adrenoreceptor subtype selectivity. While the specific epoxide is not the final active species, the methyl phenylacetate substructure contributes to the desired α1A-subtype selectivity (pA2 ratios up to 19.5-fold), which is relevant for benign prostatic hyperplasia therapies [5]. Procurement of the correct phenylacetate epoxide ensures synthetic fidelity to the structure–activity relationship described in the literature.

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